![molecular formula C19H18ClNO3 B5723858 ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B5723858.png)
ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that has been found to have potential applications in scientific research. This compound was first synthesized in 1993 by John W. Huffman and his team at Clemson University.
Mechanism of Action
Ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate acts as a partial agonist of the CB1 and CB2 receptors, meaning that it binds to these receptors and activates them to a lesser extent than natural cannabinoids such as THC. This results in a range of effects on the body, including pain relief, relaxation, and altered mood.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has a range of biochemical and physiological effects on the body. It has been found to reduce pain and inflammation, increase appetite, and induce relaxation and sedation. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in lab experiments is that it is a synthetic compound, meaning that it can be easily synthesized in large quantities and has a consistent chemical composition. However, one limitation is that its effects on the body may not be entirely representative of those of natural cannabinoids, as it is a partial agonist and may have different binding properties.
Future Directions
There are several potential future directions for research on ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its effects on the immune system and its potential applications in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate and its potential interactions with other compounds.
Synthesis Methods
The synthesis of ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzyl chloride with 5-hydroxy-1-methyl-1H-indole-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Scientific Research Applications
Ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and immune function.
properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]-5-hydroxy-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-3-24-19(23)18-12(2)21(11-13-6-4-5-7-16(13)20)17-9-8-14(22)10-15(17)18/h4-10,22H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAPUHCSVGLBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-chlorobenzyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate |
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